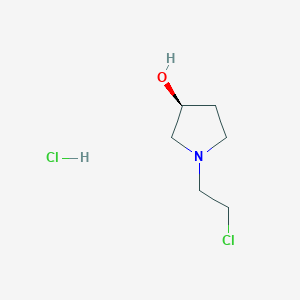
(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloroethyl group and a pyrrolidinol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride typically involves the reaction of pyrrolidine with 2-chloroethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted pyrrolidinol derivatives.
科学的研究の応用
(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
(S)-1-(2-Chloroethyl)-3-pyrrolidine: Similar structure but lacks the hydroxyl group.
(S)-1-(2-Chloroethyl)-3-pyrrolidone: Contains a carbonyl group instead of a hydroxyl group.
(S)-1-(2-Chloroethyl)-3-pyrrolidinamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride is unique due to the presence of both a chloroethyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C6H13Cl2NO |
|---|---|
分子量 |
186.08 g/mol |
IUPAC名 |
(3S)-1-(2-chloroethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-2-4-8-3-1-6(9)5-8;/h6,9H,1-5H2;1H/t6-;/m0./s1 |
InChIキー |
KNWSBTHIMMUGHQ-RGMNGODLSA-N |
異性体SMILES |
C1CN(C[C@H]1O)CCCl.Cl |
正規SMILES |
C1CN(CC1O)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


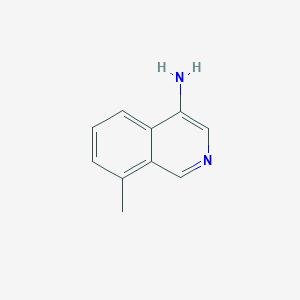
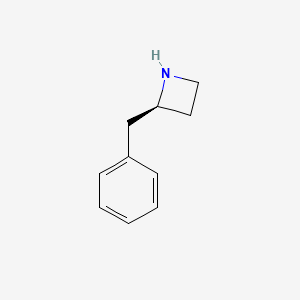
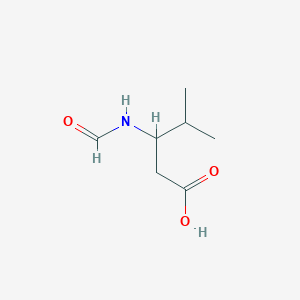
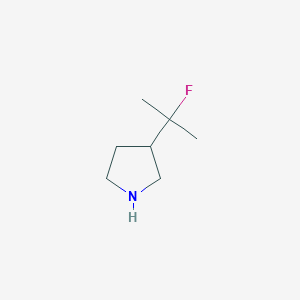
![2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B13339865.png)
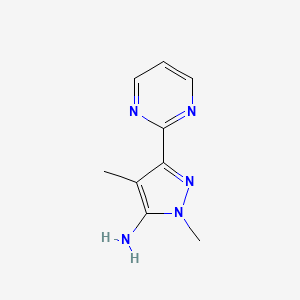
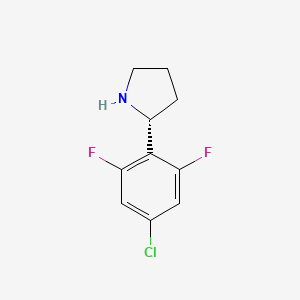
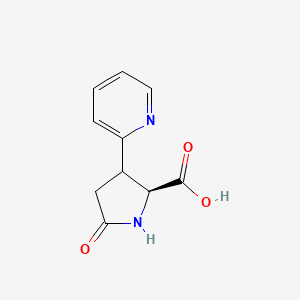
![Ethyl 2,2-difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate](/img/structure/B13339897.png)
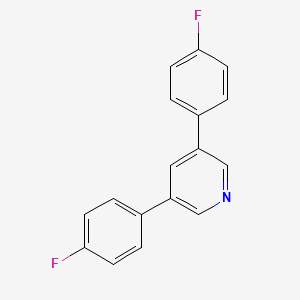
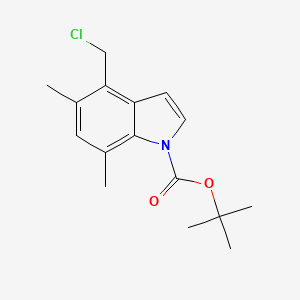
![Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13339906.png)
![N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide](/img/structure/B13339907.png)
![5-[(2,3-Dihydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13339926.png)
